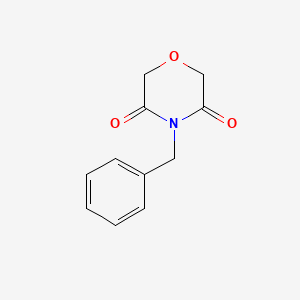

4-Benzylmorpholine-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4-Bencilmorfolina-3,5-diona es un compuesto químico con la fórmula molecular C11H11NO3 y un peso molecular de 205,21 g/mol Este compuesto se caracteriza por un anillo de morfolina sustituido con un grupo bencilo en la posición 4 y dos grupos ceto en las posiciones 3 y 5.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 4-Bencilmorfolina-3,5-diona generalmente implica la reacción de morfolina con cloruro de bencilo en condiciones básicas para introducir el grupo bencilo en la posición 4. Esto es seguido por reacciones de oxidación para introducir los grupos ceto en las posiciones 3 y 5. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, pueden variar dependiendo del rendimiento y la pureza deseados .

Métodos de Producción Industrial: La producción industrial de 4-Bencilmorfolina-3,5-diona puede involucrar procesos por lotes o continuos a gran escala. Estos métodos están diseñados para optimizar el rendimiento, reducir los costos de producción y garantizar la calidad constante del producto. El uso de sistemas automatizados y técnicas analíticas avanzadas ayuda a monitorear y controlar los parámetros de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4-Bencilmorfolina-3,5-diona experimenta varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno adicionales para formar derivados más oxidados.

Reducción: Conversión de grupos ceto a grupos hidroxilo.

Sustitución: Reemplazo del grupo bencilo u otros sustituyentes con diferentes grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden usar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados más altamente oxidados, mientras que la reducción puede producir compuestos hidroxilados .

Aplicaciones Científicas De Investigación

La 4-Bencilmorfolina-3,5-diona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus potenciales aplicaciones terapéuticas en el desarrollo de fármacos.

Industria: Utilizado en la producción de varios productos químicos intermedios y químicos especiales

Mecanismo De Acción

El mecanismo de acción de la 4-Bencilmorfolina-3,5-diona implica su interacción con objetivos moleculares específicos y vías. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .

Compuestos Similares:

Pirrolidina-2,5-diona: Un andamiaje versátil utilizado en el descubrimiento de fármacos con características estructurales similares.

Derivados del indol: Conocidos por sus diversas actividades biológicas y similitudes estructurales

Singularidad: La 4-Bencilmorfolina-3,5-diona es singular debido a su patrón de sustitución específico y la presencia de un anillo de morfolina y un grupo bencilo. Esta combinación de características estructurales confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.

Indole derivatives: Known for their diverse biological activities and structural similarities

Uniqueness: 4-Benzylmorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of both a morpholine ring and a benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Propiedades

Fórmula molecular |

C11H11NO3 |

|---|---|

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

4-benzylmorpholine-3,5-dione |

InChI |

InChI=1S/C11H11NO3/c13-10-7-15-8-11(14)12(10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Clave InChI |

ODSXNMYZUULGAE-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)N(C(=O)CO1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.